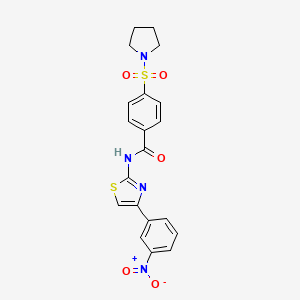

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c25-19(14-6-8-17(9-7-14)31(28,29)23-10-1-2-11-23)22-20-21-18(13-30-20)15-4-3-5-16(12-15)24(26)27/h3-9,12-13H,1-2,10-11H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJSEHCRHMJTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group through nitration reactions. The pyrrolidinylsulfonyl group is then attached via sulfonylation, and finally, the benzamide moiety is introduced through amidation reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring and benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring and nitrophenyl group are often key to its binding affinity and specificity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Physicochemical and Spectral Properties

- IR Spectroscopy: The absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones [7–9] () confirms cyclization, a principle applicable to the target compound’s synthesis. The nitro group in the target compound would likely exhibit strong NO₂ asymmetric/symmetric stretches near 1520 and 1350 cm⁻¹ .

- Solubility : The pyrrolidine sulfonyl group enhances water solubility compared to piperidine analogs () due to reduced steric hindrance .

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiazole ring, a nitrophenyl group, and a pyrrolidine sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various thiazole derivatives, including the compound . The results are summarized in the table below:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 8 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 6 |

| S. epidermidis | 7 | 6 |

The results indicate that the compound exhibits substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of this compound suggest potential cytotoxic effects against various cancer cell lines.

Research Findings

In vitro studies have shown that certain thiazole derivatives can inhibit the growth of cancer cells effectively. For example, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity:

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 | Jurkat (anti-Bcl-2) |

| Compound B | 1.98 | A-431 |

These findings suggest that the presence of specific functional groups in thiazole derivatives enhances their anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. The structure of this compound may contribute to its efficacy in seizure models.

Experimental Results

A study reported that thiazole-based compounds showed significant anticonvulsant activity in animal models:

| Compound Name | Median Effective Dose (mg/kg) |

|---|---|

| Compound C | 24.38 |

| Compound D | 88.23 |

These compounds were found to provide protection against seizures comparable to standard anticonvulsants like sodium valproate .

The biological activities of this compound are likely mediated through several mechanisms:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways involved in cell wall synthesis.

- Cytotoxic Effects : Interaction with cellular targets such as DNA or specific proteins may lead to apoptosis in cancer cells.

- Neuroprotective Mechanisms : The modulation of neurotransmitter systems could underlie its anticonvulsant effects.

Q & A

Q. Key Data :

- Yields : Analogous compounds (e.g., benzothiazole derivatives) achieve yields of 78–90% under optimized conditions (e.g., pyridine as a base, room temperature for 12–24 hours) .

- Purification : Recrystallization from methanol or ethanol improves purity (>95% by HPLC).

Methodological Note : Use of anhydrous solvents (e.g., DMF or DCM) and controlled stoichiometry (1:1.1 molar ratio for sulfonylation) minimizes side products.

How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

Q. Basic Research Focus

- 1H/13C-NMR :

- Thiazole protons : Resonances at δ 7.5–8.5 ppm (aromatic protons from 3-nitrophenyl).

- Pyrrolidine sulfonyl : Distinct singlet for pyrrolidine protons (δ 3.1–3.4 ppm) and sulfonyl group confirmed by downfield shifts in adjacent carbons (δ 45–55 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) should match theoretical mass within 5 ppm error. For example, C20H17N4O5S2 (theoretical 481.0642) requires experimental confirmation .

Advanced Tip : 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in substituent positioning, particularly for overlapping aromatic signals.

What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

Q. Intermediate Research Focus

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (e.g., against Aurora kinase or Bcl-2) due to structural similarity to known kinase inhibitors .

- Fluorescence-Based Enzymatic Assays : Monitor activity against adenosine deaminase (ADA) at micromolar concentrations (IC50 values), as seen in analogs like N-[4-(2-pyridyl)thiazol-2-yl]benzamides .

Q. Data Interpretation :

| Assay Type | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Fluorescence | Adenosine Deaminase | 2.5–10.0 | |

| Luminescence | Bcl-2 | 0.5–5.0 |

Contradiction Analysis : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using positive controls (e.g., ABT-199 for Bcl-2).

How do computational models predict the compound's pharmacokinetic properties?

Q. Advanced Research Focus

- logBB Calculation : Predicts blood-brain barrier penetration using Molinspiration or ACD/Labs. For thiazole derivatives, logBB values range from -0.5 to 0.2, suggesting limited CNS activity .

- ADMET Prediction :

Methodological Note : Validate predictions with experimental PAMPA assays for permeability and microsomal stability tests.

What strategies resolve discrepancies in bioactivity data across different substituted analogs?

Q. Advanced Research Focus

- SAR Analysis : Compare substituent effects:

- 3-Nitrophenyl vs. Pyridyl : Nitro groups enhance electron-withdrawing effects, increasing kinase affinity but reducing solubility.

- Pyrrolidine sulfonyl vs. Piperazine : Pyrrolidine improves metabolic stability over piperazine analogs (t1/2 > 2 hours in liver microsomes) .

Case Study : Substituting benzamide with cyclopentanamide in N-[4-(2-pyridyl)thiazol-2-yl]amides retained adenosine affinity (IC50 ~5 μM) but altered selectivity .

Q. Resolution Strategy :

Docking Studies : Use AutoDock Vina to compare binding modes (e.g., hydrogen bonding with Thr94 in ADA).

Free Energy Perturbation (FEP) : Quantifies substituent contributions to binding energy (ΔΔG).

How can structural modifications enhance selectivity for therapeutic targets?

Q. Advanced Research Focus

- Targeted Modifications :

- Nitro Group Reduction : Convert nitro to amino to reduce off-target reactivity (e.g., mutagenicity).

- Sulfonyl Group Replacement : Replace with carbamate to lower LogP and improve solubility.

Q. Experimental Validation :

- Crystallography : Co-crystallize with Bcl-2 (PDB: 6NUQ) to identify key interactions (e.g., π-stacking with Phe104) .

- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity across 468 kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.